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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery of Tyrosine 1150
(Tyrl150) as a key phosphorylation site, its role in critical signaling pathways, and its
implications for disease and therapeutic development. This document details the experimental
methodologies that were instrumental in its discovery and presents quantitative data to
underscore its significance.

Introduction: The Central Role of Tyrosine
Phosphorylation

Protein phosphorylation is a fundamental post-translational modification that acts as a
molecular switch to regulate a vast array of cellular processes, including growth, differentiation,
metabolism, and survival[1][2][3]. Receptor Tyrosine Kinases (RTKs) are a major class of cell
surface receptors that, upon ligand binding, activate their intrinsic kinase activity, leading to the
phosphorylation of specific tyrosine residues within their cytoplasmic domains and on
downstream signaling partners[4][5][6].

The Insulin Receptor (IR) is a prototypical RTK essential for maintaining glucose
homeostasis[7][8]. It is a heterodimeric protein composed of two extracellular a-subunits and
two transmembrane (3-subunits[7]. The binding of insulin to the a-subunits induces a
conformational change that activates the tyrosine kinase domain located on the intracellular

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b12387522?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301900/
https://pubmed.ncbi.nlm.nih.gov/9708824/
https://www.mdpi.com/2218-273X/12/8/1036
https://www.creative-biogene.com/genesearch/MET.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3438853/
https://www.targetedonc.com/view/current-role-of-met-inhibitors-in-cancer-therapy
https://www.cellsignal.com/products/primary-antibodies/phospho-insulin-receptor-beta-tyr1150-1151-matched-antibody-pair/86078
https://pmc.ncbi.nlm.nih.gov/articles/PMC8235348/
https://www.cellsignal.com/products/primary-antibodies/phospho-insulin-receptor-beta-tyr1150-1151-matched-antibody-pair/86078
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

portion of the B-subunits. This activation triggers a cascade of autophosphorylation events,
creating docking sites for various substrate proteins and initiating downstream signaling
pathways[7][9]. Among these autophosphorylation sites, the cluster of tyrosines in the
activation loop of the kinase domain—Tyr1146, Tyr1150, and Tyr1151—is of paramount
importance for the full activation of the receptor's kinase activity[9].

The Seminal Discovery of Tyrl150

The identification of Tyr1150 as a primary site of autophosphorylation was a landmark in
understanding insulin receptor signaling. Early studies in the mid-1980s sought to pinpoint the
specific tyrosine residues that were phosphorylated upon insulin stimulation.

A pivotal 1986 study provided compelling evidence for Tyrl1150's role. Researchers synthesized
peptides corresponding to potential autophosphorylation sites within the human insulin
receptor's B-subunit. Through in vitro kinase assays, they demonstrated that a peptide
containing the Tyr1150 sequence (amino acids 1142-1153) was a significantly better substrate
for the purified insulin receptor kinase than peptides from other regions or even the Src
peptide, a well-known tyrosine kinase substrate[10]. Microsequencing of the phosphorylated
peptide confirmed that Tyr1150, and not the adjacent Tyr1146 or Tyrl151, was the residue
phosphorylated in this in vitro setting[10].

To validate this finding in a cellular context, the same study used IM-9 cells labeled with
radioactive phosphate (32P). Following insulin stimulation, the insulin receptor was isolated, and
tryptic digestion of the -subunit revealed an insulin-dependent phosphorylated peptide. This
peptide was specifically immunoprecipitated by an antibody raised against the Tyr-1150-
containing sequence, confirming that this region is indeed phosphorylated in intact cells[10].
These combined in vitro and in vivo results firmly established Tyr1150 as a preferential and
physiologically relevant autophosphorylation site[10].

The Insulin Receptor Signaling Pathway

The phosphorylation of Tyr1150, along with Tyr1146 and Tyr1151, is a critical event that fully
activates the insulin receptor kinase[9]. This triple phosphorylation within the activation loop
creates a docking site for various adaptor molecules, most notably the Insulin Receptor
Substrate (IRS) proteins[7]. The binding and subsequent phosphorylation of IRS proteins by
the activated receptor initiate two major downstream signaling cascades: the PI3K/Akt pathway,
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which is primarily responsible for the metabolic effects of insulin, and the MAPK/ERK pathway,
which is involved in mitogenic responses[7]. The dephosphorylation of the insulin receptor, a
crucial step for signal termination, is mediated by protein-tyrosine phosphatases like PTP1B,

which recognizes and binds to the phosphorylated Tyr1146, Tyr1150, and Tyr1151 residues|8]
[11].
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Caption: Insulin binding triggers IR autophosphorylation at Tyr1150, initiating downstream
PI3K/Akt and MAPK pathways.

Quantitative Analysis of Tyrl1150 Phosphorylation

Quantitative studies have been essential to delineate the importance of Tyr1150
phosphorylation relative to other sites and under different conditions.

Table 1: In Vitro Phosphorylation of Synthetic Peptides by Insulin Receptor Kinase

Peptide Sequence Relative
(Corresponding Phosphorylation Key Finding Reference
Residues) Rate (%)

) Serves as the best
Peptide 1150 (1142-

100 substrate among the [10]
1153)

tested peptides.

Significantly lower
) phosphorylation
Peptide 960 (952-961) <10 _ [10]
compared to Peptide

1150.

Significantly lower
Peptide 1316 (1313- hosphorylation
p ( <10 pnhosphory _ [10]
1329) compared to Peptide

1150.

Less efficiently
] phosphorylated than
Src Peptide (Tyr-416) ~25 ] ] [10]
the preferred insulin

receptor site.

Data are relative to
the phosphorylation
rate of Peptide 1150,
which was set to
100%.
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Table 2: Effect of Palmitoylcarnitine on Insulin-Stimulated IR Phosphorylation

| Condition | Relative Phosphorylation of IR (Tyr1151*) | Key Finding | Reference | | :--- | :--- | :--
- | | Control (Unstimulated) | Baseline | - [[8] | | 20 nM Insulin | 25-fold increase vs. Control |
Insulin robustly stimulates IR phosphorylation. |[8] | | 10 nM Insulin + 10 uM Palmitoylcarnitine |
35% decrease vs. Insulin alone | Palmitoylcarnitine impairs insulin-induced IR phosphorylation.
|[8] | *Note: The antibody used in this study detects phosphorylation at Tyr1150/1151. The data
reflects the combined phosphorylation status of these sites.

Key Experimental Protocols

The discovery and characterization of Tyr1150 phosphorylation rely on a combination of
biochemical, cellular, and analytical techniques.

General Workflow for Phosphorylation Site Identification

The modern approach to identifying phosphorylation sites involves a multi-step process
combining protein enrichment with high-resolution mass spectrometry.
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Workflow for Phosphorylation Site Identification
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Caption: A typical proteomics workflow for the identification and localization of protein
phosphorylation sites.

Protocol: Immunoprecipitation and Western Blotting for
Phospho-IR (Tyrl1150/1151)
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This method is used to detect the phosphorylation status of the insulin receptor at specific sites
in response to stimuli.

e Cell Culture and Stimulation:
o Culture cells (e.g., CHO-IR, IM-9) to 80-90% confluency.
o Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.

o Stimulate cells with insulin (e.g., 100 nM) for 5-10 minutes at 37°C. Include an
unstimulated control.

e Cell Lysis:
o Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

o Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and
phosphatase inhibitors (critical for preserving phosphorylation).

o Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at
4°C.

e Immunoprecipitation (IP):
o Quantify protein concentration in the supernatant.

o Incubate a portion of the cell lysate (e.g., 500 pg) with an anti-Insulin Receptor B-subunit
antibody overnight at 4°C with gentle rotation.

o Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
o Wash the beads 3-4 times with cold lysis buffer to remove non-specific binding.
e Western Blotting:

o Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample
buffer.
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Separate the proteins by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with
Tween-20 (TBST) for 1 hour.

Incubate the membrane with a primary antibody specific for Phospho-IR (Tyr1150/1151)
overnight at 4°C[12][13].

Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence
(ECL) substrate.

To confirm equal loading, the membrane can be stripped and re-probed with an antibody
against the total Insulin Receptor [3-subunit.

Protocol: In Vitro Kinase Assay with Synthetic Peptides

This assay directly measures the ability of a kinase to phosphorylate a specific substrate

peptide.

e Reagents and Materials:

o

[e]

[e]

[e]

Purified, active Insulin Receptor kinase.

Synthetic peptides corresponding to the sequence around Tyr1150 and control
peptides[10].

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 2 mM MnClz, 1 mM
DTT).

[y-32P]ATP (radiolabeled ATP).
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¢ Kinase Reaction:

o Set up the reaction mixture in the kinase buffer containing the purified IR kinase and the
specific synthetic peptide substrate.

o Initiate the reaction by adding [y-32P]ATP.
o Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
o Stopping the Reaction and Measuring Incorporation:
o Stop the reaction by spotting the mixture onto phosphocellulose paper.
o Wash the paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
o Measure the amount of incorporated 32P into the peptide using a scintillation counter.
e Analysis:

o Compare the radioactivity counts between different peptide substrates to determine the
relative phosphorylation efficiency. This allows for the identification of preferred
phosphorylation sequences[10].

Role in Disease and Drug Development

The critical role of Tyr1150 phosphorylation in insulin signaling makes it central to both health
and disease.

 Insulin Resistance and Type 2 Diabetes: Impaired autophosphorylation of the insulin
receptor, including at the Tyr1150/1151 sites, is a hallmark of insulin resistance[7]. Factors
that decrease this phosphorylation, such as certain long-chain acylcarnitines that activate the
PTP1B phosphatase, contribute to the pathology of insulin resistance[8]. Therefore,
strategies to enhance or preserve the phosphorylation status of these key tyrosine residues
are a major focus of research for diabetes therapeutics.

e Cancer: The Insulin Receptor and the highly homologous IGF-1 Receptor share an
equivalent tyrosine cluster in their activation loops (Tyr1150/1151 in IR and Tyr1135/1136 in
IGF-1R)[9]. Aberrant activation and phosphorylation of these receptors are implicated in the
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growth and survival of many cancers[12]. Similarly, other RTKs, such as the MET proto-
oncogene, drive an "invasive growth" program in tumors when their kinase activity is
pathologically activated through mutation, amplification, or overexpression[5][6][14]. While
Tyr1150 is specific to the insulin receptor, the principle of targeting key activation loop
tyrosines is a cornerstone of modern oncology. Small molecule tyrosine kinase inhibitors
(TKIs) and monoclonal antibodies are designed to block the aberrant signaling from these
receptors, and understanding the precise mechanisms of activation, including the
phosphorylation of specific residues, is crucial for developing more effective and targeted
cancer therapies[3][14].

Conclusion

The discovery of Tyr1150 as a key autophosphorylation site in the insulin receptor was a
foundational step in elucidating the molecular mechanisms of insulin action. In vitro and in vivo
experiments conclusively demonstrated its preferential phosphorylation, establishing its role as
a critical switch for kinase activation. The subsequent phosphorylation cascade, initiated by the
activated Tyr1150-containing loop, governs fundamental cellular decisions related to
metabolism and growth. Dysregulation of this phosphorylation event is directly implicated in
major human diseases, including diabetes and cancer, making the insulin receptor and its
signaling pathway a prime target for ongoing and future drug development efforts. The
experimental approaches detailed herein continue to be fundamental tools for researchers and
scientists working to unravel the complexities of cellular signaling and to design the next
generation of targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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